(2-Phenoxypyridin-4-yl)methanol
Description
(2-Phenoxypyridin-4-yl)methanol is a pyridine derivative characterized by a phenoxy group (-O-C₆H₅) at the 2-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the pyridine ring. The phenoxy substituent likely enhances lipophilicity, which is advantageous in drug design for membrane permeability or receptor binding.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2-phenoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C12H11NO2/c14-9-10-6-7-13-12(8-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2 |
InChI Key |
WJEVULAZTYCKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares (2-Phenoxypyridin-4-yl)methanol with five pyridine methanol derivatives, focusing on molecular formulas, weights, substituent patterns, and inferred properties:
Key Observations:
- Substituent Effects: Phenoxy Group: The bulky phenoxy group in the target compound likely increases steric hindrance compared to smaller substituents (e.g., methyl or methoxy). This could reduce reaction rates in nucleophilic substitutions but improve binding affinity in biological targets. Amino Group: The amino substituent in ’s compound enhances hydrogen-bonding capacity, making it suitable for interactions with biological macromolecules .
- Molecular Weight: The target compound (201.21 g/mol) is heavier than analogs due to the phenoxy group, which may influence pharmacokinetic properties like absorption and distribution.
This compound:
- Pharmaceutical Potential: Phenoxy-substituted pyridines are common in drug discovery (e.g., kinase inhibitors or antimicrobial agents). The hydroxymethyl group could serve as a handle for further derivatization.
(2-Methylpyridin-4-yl)methanol:
- Research Utility : Used as a building block in synthetic chemistry due to its simplicity and stability .
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol:
- Synthetic Flexibility : The chloro group enables cross-coupling reactions, while dimethoxymethyl may act as a protecting group or polar modifier .
(2-Amino-6-methylpyridin-4-yl)methanol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
